

Physical characteristics of 4-iodoindoline

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Compound of Interest

Compound Name: 4-Iodo-2,3-dihydro-1H-indole

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An In-Depth Technical Guide to the Physical Characteristics of 4-Iodoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodoindoline is a halogenated derivative of the indoline scaffold, a privileged structural motif in medicinal chemistry. The introduction of an iodine atom at the 4-position imparts unique physicochemical properties that are of significant interest in synthetic chemistry and drug development. This guide provides a comprehensive overview of the physical and chemical characteristics of 4-iodoindoline, including its structural features, spectral data, and reactivity. Furthermore, it details established protocols for its synthesis, purification, and safe handling, offering valuable insights for researchers working with this versatile building block.

Introduction: The Significance of the Indoline Scaffold and Halogenation

The indoline ring system is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities.^{[1][2]} Its saturated heterocyclic structure provides a three-dimensional framework that is often crucial for molecular recognition and binding to biological targets. The functionalization of the indoline scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Halogenation, particularly iodination, offers a powerful tool for fine-tuning the electronic and lipophilic character of a molecule. The iodine atom in 4-iodoindoline can participate in halogen

bonding, a non-covalent interaction that can influence ligand-protein binding and molecular assembly.[3] Moreover, the carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[4] This guide will delve into the specific physical characteristics of 4-iodoindoline that arise from this unique combination of an indoline core and a C4-iodine substituent.

Physicochemical Properties of 4-Iodoindoline and Related Compounds

The physical properties of 4-iodoindoline are crucial for its handling, storage, and application in chemical reactions. While experimental data for 4-iodoindoline is not extensively documented in publicly available literature, its properties can be reliably predicted and understood through computational models and comparison with its hydrochloride salt and the related aromatic compound, 4-iodoindole.

| Property | 4-Iodoindoline | 4-Iodoindoline Hydrochloride | 4-Iodoindole |
|-------------------|--|---|--|
| Molecular Formula | C ₈ H ₈ IN[5] | C ₈ H ₉ ClIN[3] | C ₈ H ₇ IN[6] |
| Molecular Weight | 245.06 g/mol [5] | 281.52 g/mol [3] | 243.04 g/mol [6] |
| Appearance | Not specified, likely a solid | White to off-white crystalline solid[3] | Beige solid[7] |
| Melting Point | Not specified | Not specified | 72 °C[7] |
| Boiling Point | Not specified | Not specified | 341.7±15.0 °C (Predicted)[7] |
| Solubility | Expected to be soluble in organic solvents | Not specified | Soluble in dichloromethane and methanol[7] |
| pKa | Not specified | Not specified | 15.50±0.30 (Predicted)[7] |
| XLogP3 | 2.6[5] | Not specified | 2.7[6] |

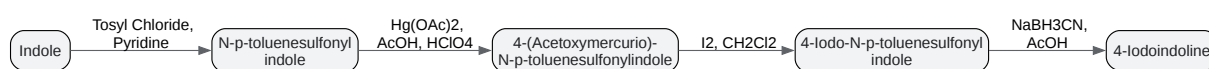
Key Insights:

- The presence of the iodine atom significantly increases the molecular weight of the indoline scaffold.
- 4-Iodoindoline is expected to be a solid at room temperature, similar to its hydrochloride salt and 4-iodoindole.^{[3][7]}
- The XLogP3 value suggests a moderate lipophilicity, which is an important parameter in drug design for cell membrane permeability.^{[5][6]}
- The hydrochloride salt form is likely more stable and easier to handle than the free base.^[3]

Synthesis and Purification of 4-Iodoindoline

The synthesis of 4-iodoindoline can be approached through various strategies, often involving the iodination of an indoline precursor or the construction of the indoline ring from an iodinated benzene derivative. A common and effective method involves the regioselective mercuriation of an N-protected indole followed by iodination, and subsequent reduction of the indole to an indoline.

Synthetic Workflow



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Caption: Synthetic pathway for 4-iodoindoline from indole.

Detailed Experimental Protocol: Synthesis of 4-Iodo-N-p-toluenesulfonylindole

This protocol is adapted from a general procedure for the synthesis of 4-iodoindoles.^[8]

Step 1: N-Protection of Indole

- To a solution of indole in pyridine, add p-toluenesulfonyl chloride portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-p-toluenesulfonylindole.

Step 2: Regioselective Mercuration

- Dissolve N-p-toluenesulfonylindole in glacial acetic acid at room temperature.
- Add mercury(II) acetate and a catalytic amount of perchloric acid.
- Stir the reaction for 48 hours, during which a precipitate may form.
- Pour the reaction mixture into a saturated NaCl solution and stir for 15 minutes.
- Isolate the solid organomercury compound by filtration, wash with water, and dry under vacuum.^[8]

Step 3: Iodination

- Suspend the organomercury compound in dry methylene chloride at room temperature.
- Add iodine with stirring and continue to stir for 16 hours.
- Filter the mixture to remove inorganic material.
- Wash the filtrate with 5M sodium thiosulfate solution and water.
- Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield crude 4-iodo-N-p-toluenesulfonylindole.^[8]

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.
[9]

Protocol: Column Chromatography

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column.
- Dissolve the crude 4-iodo-N-p-toluenesulfonylindole in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the column.
- Elute the column with a gradient of ethyl acetate in hexanes.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Causality behind Experimental Choices:

- N-Protection: The tosyl group protects the indole nitrogen from undesired side reactions and directs the electrophilic substitution to the C4 position.
- Mercuration/Iodination: This two-step process is a reliable method for the regioselective introduction of iodine onto an aromatic ring.[8]
- Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts based on polarity differences.[9]

Spectroscopic Characterization

While a comprehensive set of spectra for 4-iodoindoline is not readily available, its structural features suggest characteristic spectroscopic signatures. The following are expected spectral properties based on the analysis of related compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing iodine atom. The protons on the five-membered ring (at positions 2 and 3) will appear as aliphatic signals, likely multiplets. The N-H proton will appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon atom attached to the iodine (C4) will have a characteristic chemical shift at lower field compared to the other aromatic carbons. The aliphatic carbons (C2 and C3) will appear at higher field.
- ^{127}I NMR: Due to the quadrupolar nature of the iodine nucleus, it yields very broad signals, making high-resolution ^{127}I NMR challenging.[\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of 4-iodoindoline is expected to exhibit characteristic absorption bands:

- N-H stretch: A sharp peak around $3300\text{--}3500\text{ cm}^{-1}$.
- C-H aromatic stretch: Peaks just above 3000 cm^{-1} .
- C-H aliphatic stretch: Peaks just below 3000 cm^{-1} .
- C=C aromatic stretch: Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- C-I stretch: A peak in the fingerprint region, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum of 4-iodoindoline will show a prominent molecular ion peak (M^+) at $m/z = 245$. The isotopic pattern of iodine is monoisotopic (^{127}I), so no characteristic isotopic cluster will be observed for the iodine atom itself. Fragmentation patterns would likely involve the loss of the iodine atom and cleavage of the five-membered ring.

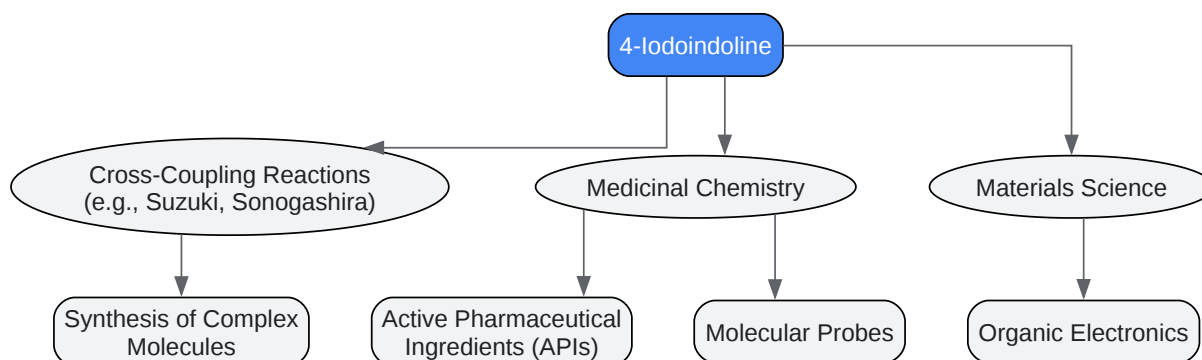
Safety, Handling, and Storage

As with any chemical, proper safety precautions should be taken when handling 4-iodoindoline. Safety data for closely related iodinated compounds provide valuable guidance.[\[12\]](#)[\[13\]](#)

- Hazards: Iodo-compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. [12]
- Storage: Store in a tightly sealed container in a cool, dry place.[3] It is recommended to protect the compound from light, as iodo-compounds can be light-sensitive.[12]

Applications in Drug Discovery and Organic Synthesis

The unique properties of 4-iodoindoline make it a valuable building block in several areas of chemical research.



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Caption: Key application areas of 4-iodoindoline.

- Versatile Intermediate: The C-I bond in 4-iodoindoline is a key functional group for introducing molecular diversity through various cross-coupling reactions.[15][16] This allows

for the synthesis of a wide range of substituted indolines for screening in drug discovery programs.

- **Medicinal Chemistry:** The indoline scaffold is present in many biologically active compounds, and the iodine atom can be used to modulate properties such as binding affinity and metabolic stability.[1] Iodo-substituted aromatics are important intermediates in the synthesis of pharmaceuticals, including anti-cancer agents.[4]
- **Molecular Probes:** The iodine atom can be replaced with a radioisotope of iodine (e.g., ^{123}I , ^{125}I , or ^{131}I) to create radiolabeled tracers for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Conclusion

4-Iodoindoline is a valuable and versatile chemical entity with a unique set of physical and chemical properties. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The presence of the iodine atom not only influences its physicochemical characteristics but also provides a reactive site for further molecular elaboration. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of the properties and handling of 4-iodoindoline is essential for its effective and safe utilization in the development of novel molecules with potential therapeutic applications.

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